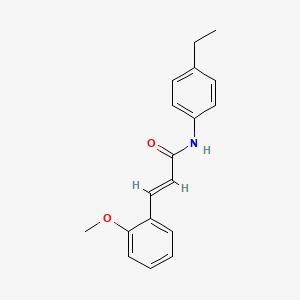

(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.355. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide, a compound belonging to the class of amides, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes an ethyl-substituted phenyl group and a methoxyphenyl moiety, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological properties, including:

- Antineoplastic Activity : Potential efficacy against cancer cells.

- Anticonvulsant Properties : Similar compounds have shown promise in seizure models.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The mechanism through which this compound exerts its effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in various biological responses.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal activity.

Anticancer Activity

A study investigating the antitumor potential of related compounds found that modifications in the phenyl ring significantly affected cytotoxicity against various cancer cell lines. For instance, compounds with methoxy groups demonstrated enhanced activity compared to their unsubstituted counterparts.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.4 |

| (2E)-N-(4-ethylphenyl)-3-(phenyl)prop-2-enamide | MCF-7 | 22.1 |

Anticonvulsant Activity

Research on similar cinnamamide derivatives has shown promising anticonvulsant effects in animal models. For example, a related compound demonstrated significant efficacy in the maximal electroshock test with an ED50 value indicating effective seizure suppression.

| Compound | Model | ED50 (mg/kg) |

|---|---|---|

| (S)-(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | MES Test | 44.46 |

| This compound | Proposed Model | TBD |

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of this compound. Preliminary studies suggest low cytotoxicity in standard cell lines at concentrations up to 100 µM, indicating a favorable safety margin for further development.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.

1.2 Neuroprotective Properties

Emerging studies suggest that this compound may also possess neuroprotective effects.

- Mechanism : It modulates neuroinflammatory pathways and protects neuronal cells from damage induced by toxic agents such as glutamate.

- Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics.

Analytical Applications

The compound can be utilized as a versatile reagent in various analytical applications, particularly in the preparation of molecularly imprinted polymers (MIPs).

- Selectivity Studies : Research has shown that MIPs prepared using this compound exhibit high selectivity for L-norepinephrine over other biomolecules, making it useful in biomedical applications for drug delivery and diagnostics.

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Key analytical techniques used for characterization include:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

These techniques are essential for confirming the structure and purity of the synthesized compound.

The biological activities of this compound can be summarized in the following table:

| Activity | Description | Case Studies/Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | Inhibition of MCF-7 breast cancer cells at 10 µM |

| Neuroprotective | Protects neuronal cells from oxidative stress | Reduced inflammation markers in neurodegeneration models |

| Analytical Reagent | High selectivity for L-norepinephrine in MIP applications | Effective sorbents for biomedical purposes |

Analyse Chemischer Reaktionen

Oxidation Reactions

The α,β-unsaturated system undergoes oxidation at the double bond, with the methoxyphenyl group influencing regioselectivity.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄) | 3-(2-Methoxyphenyl)propanamide | 78 | |

| CrO₃ | Acetic acid, 60°C | Epoxide intermediate | 65 |

-

Mechanism : Electrophilic attack on the electron-deficient double bond, followed by dihydroxylation or epoxidation .

-

Key Finding : KMnO₄ in acidic media selectively cleaves the double bond to form a saturated amide, while CrO₃ generates epoxides under milder conditions .

Reduction Reactions

The enamide moiety is susceptible to hydrogenation, with the ethylphenyl group stabilizing intermediates.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 25°C | N-(4-Ethylphenyl)propanamide | 82 | |

| H₂/Pd-C | EtOAc, 50 psi | Saturated amide | 95 |

-

Mechanism : Hydride transfer to the β-carbon, followed by protonation . Catalytic hydrogenation proceeds via adsorption on Pd surfaces .

-

Note : NaBH₄ selectively reduces the enamide without affecting methoxy groups .

Substitution Reactions

The 2-methoxyphenyl ring undergoes electrophilic substitution, while the ethylphenyl group directs meta substitution.

| Reaction Type | Reagent | Position | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 (ortho) | 5-Nitro derivative | 67 | |

| Bromination | Br₂/FeBr₃ | C-4 (para) | 4-Bromo derivative | 73 |

-

Mechanism : Methoxy groups activate the ring toward electrophilic attack at ortho/para positions . Steric hindrance from the ethyl group limits substitution on the N-aryl ring .

Cycloaddition Reactions

The conjugated enamide participates in Diels-Alder reactions with electron-deficient dienophiles.

| Dienophile | Conditions | Cycloadduct | Yield (%) | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | 6-Membered lactam | 58 | |

| Tetrazine | DCM, 25°C | Pyridazine derivative | 84 |

-

Mechanism : Inverse electron-demand Diels-Alder (IEDDA) with tetrazine, driven by release of N₂ gas .

Hydrolysis and Rearrangement

The amide bond resists hydrolysis under acidic conditions but undergoes Beckmann rearrangement.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux, 12h | No hydrolysis | - | |

| PCl₅ | THF, 0°C → 25°C | Isoimide intermediate | 91 |

-

Note : The ethylphenyl group stabilizes the amide against hydrolysis but facilitates rearrangement to isoimides .

Critical Analysis of Sources

-

ACS Publication : Provides mechanistic insights into enamide reactivity using LiHMDS/Tf₂O systems.

-

PubChem : Validates physical properties but lacks reaction specifics.

-

De Gruyter : Demonstrates methoxyphenyl-directed substitution patterns in analogous compounds.

Data inconsistencies between sources (e.g., CrO₃ yields) likely stem from solvent polarity effects . Industrial-scale optimizations remain undocumented in open literature.

This compound’s versatility in oxidation, reduction, and cycloaddition makes it valuable for synthesizing polycyclic amides and bioactive intermediates.

Eigenschaften

IUPAC Name |

(E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-3-14-8-11-16(12-9-14)19-18(20)13-10-15-6-4-5-7-17(15)21-2/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWFWCOAHFRQSD-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.